

# 3,5-Di-tert-butylbenzaldehyde physical and chemical properties

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## Compound of Interest

Compound Name: 3,5-Di-tert-butylbenzaldehyde

Cat. No.: B094254

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## An In-depth Technical Guide to 3,5-Di-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3,5-Di-tert-butylbenzaldehyde** is a sterically hindered aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique structural features, characterized by the presence of two bulky tert-butyl groups meta to the formyl group, impart specific reactivity and physical properties that are leveraged in the synthesis of complex molecules, including pharmaceuticals, ligands for catalysis, and materials with novel electronic properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **3,5-Di-tert-butylbenzaldehyde**, tailored for professionals in research and development.

### Core Physical and Chemical Properties

**3,5-Di-tert-butylbenzaldehyde** is a white to off-white crystalline solid at room temperature. The bulky tert-butyl groups significantly influence its solubility and reactivity, making it soluble in many organic solvents while being only slightly soluble in water.

**Table 1: Physical and Chemical Properties of 3,5-Di-tert-butylbenzaldehyde**

Property	Value	Reference(s)
CAS Number	17610-00-3	[1]
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O	[1][2]
Molecular Weight	218.33 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Melting Point	85-89 °C	[3]
Boiling Point	132 °C at 5 mmHg	[4]
Purity	≥98%	[1]
Solubility	Soluble in chloroform. Slightly soluble in water; soluble in organic solvents.	[5]

## Spectroscopic Data

The structural features of **3,5-Di-tert-butylbenzaldehyde** are well-defined by various spectroscopic techniques.

**Table 2: Spectroscopic Data of 3,5-Di-tert-butylbenzaldehyde**

Technique	Data
<sup>1</sup> H NMR	A 300 MHz <sup>1</sup> H NMR spectrum is available.[6]
<sup>13</sup> C NMR	Spectral data is available.[7][8]
Mass Spectrometry	Data has been recorded.[2]
Infrared (IR) Spectroscopy	Spectra are available.[8]

## Synthesis of 3,5-Di-tert-butylbenzaldehyde

The synthesis of **3,5-Di-tert-butylbenzaldehyde** typically involves the formylation of an electron-rich aromatic precursor. One of the most effective methods is the Rieche formylation.

## Experimental Protocol: Rieche Formylation of 1,3-Di-tert-butylbenzene

This procedure describes the formylation of 1,3-di-tert-butylbenzene using dichloromethyl methyl ether and a Lewis acid catalyst, such as titanium tetrachloride ( $\text{TiCl}_4$ ).<sup>[9]</sup>

Materials:

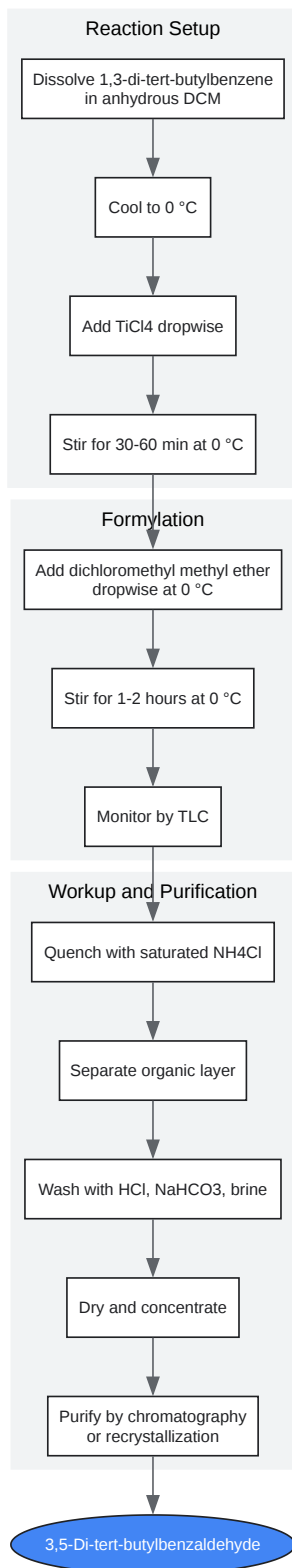
- 1,3-Di-tert-butylbenzene
- Dichloromethyl methyl ether
- Titanium tetrachloride ( $\text{TiCl}_4$ )
- Anhydrous dichloromethane (DCM)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- 0.1 N Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,3-di-tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.

- Slowly add titanium tetrachloride (2.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, stir the reaction mixture at 0 °C for an additional 30-60 minutes.
- Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
- Allow the reaction to proceed at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 0.1 N HCl, saturated NaHCO<sub>3</sub> solution, and brine.  
[\[10\]](#)
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield **3,5-Di-tert-butylbenzaldehyde**.

## Workflow for the Rieche Formylation of 1,3-Di-tert-butylbenzene

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Caption: Workflow for the Rieche Formylation.

## Chemical Reactivity and Applications in Synthesis

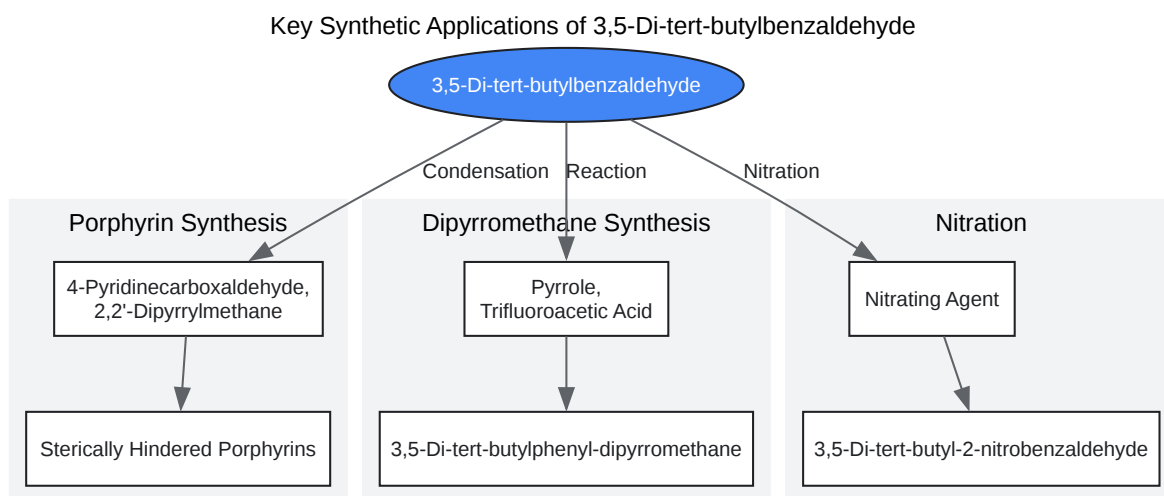
The aldehyde functional group of **3,5-Di-tert-butylbenzaldehyde** is a versatile handle for a variety of chemical transformations, making it a key building block in multi-step syntheses.

### Porphyrin Synthesis

**3,5-Di-tert-butylbenzaldehyde** is utilized in the synthesis of sterically hindered porphyrins. For example, it can undergo a condensation reaction with 4-pyridinecarboxaldehyde and 2,2'-dipyrrylmethane to form 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin.<sup>[3]</sup> The bulky di-tert-butylphenyl group can influence the photophysical properties and aggregation behavior of the resulting porphyrin.

### Dipyrromethane Synthesis

It reacts with pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid, to produce 3,5-di-tert-butylphenyl-dipyrromethane.<sup>[3]</sup> This dipyrromethane is a crucial precursor for the synthesis of more complex porphyrinoid structures.



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Caption: Synthetic applications of the target compound.

## Nitration Reactions

The aromatic ring of **3,5-Di-tert-butylbenzaldehyde** can undergo electrophilic aromatic substitution, such as nitration, to introduce additional functional groups. For instance, it can be nitrated to form 3,5-di-tert-butyl-2-nitrobenzaldehyde, which can then be used in further synthetic elaborations.[3]

## Conclusion

**3,5-Di-tert-butylbenzaldehyde** is a key synthetic intermediate with well-characterized physical and chemical properties. Its preparation via methods such as the Rieche formylation provides access to a versatile building block for the construction of complex molecular architectures relevant to medicinal chemistry, materials science, and catalysis. The sterically demanding tert-

butyl groups play a crucial role in directing its reactivity and influencing the properties of its downstream products. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important compound.

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